

A Head-to-Head In Vitro Comparison of Olutasidenib and Enasidenib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olutasidenib*

Cat. No.: *B609739*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of **Olutasidenib** (FT-2102) and Enasidenib (AG-221), two targeted inhibitors developed for cancers harboring mutations in the isocitrate dehydrogenase (IDH) enzymes. **Olutasidenib** selectively targets mutant IDH1, while Enasidenib targets mutant IDH2. Both drugs function by inhibiting the neomorphic activity of these mutant enzymes, which produce the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to oncogenesis.[1][3] By reducing 2-HG levels, these inhibitors aim to restore normal cellular differentiation.[1][4][5]

Data Presentation

The following tables summarize the quantitative data for **Olutasidenib** and Enasidenib based on preclinical in vitro studies.

Table 1: In Vitro Potency and Selectivity (IC₅₀ Values)

This table outlines the half-maximal inhibitory concentration (IC₅₀) of each inhibitor against various mutant IDH enzymes and their selectivity over wild-type (WT) counterparts. Lower IC₅₀ values indicate higher potency.

Inhibitor	Target Mutant	IC ₅₀ (nM)	Wild-Type Target	IC ₅₀ (nM)	Selectivity Notes
Olutasidenib	IDH1-R132H	8 - 24[6][7]	IDH1-WT	>20,000[8]	Highly selective for mutant IDH1. [8][9] No significant activity against IDH2 mutants (R140Q, R172K; IC ₅₀ >20,000 nM). [6][8]
	IDH1-R132C	114 - 125[7][8]			
	IDH1-R132G	8 - 116[6]			
	IDH1-R132L	8 - 116[6]			
	IDH1-R132S	8 - 116[6]			
Enasidenib	IDH2-R140Q	9 - 100[10][11][12]	IDH2-WT	1,800[11]	Selective for mutant IDH2. [11] Also shows significantly less activity against IDH1-WT (IC ₅₀ = 450 nM) and IDH1-R132H (IC ₅₀ = 48,400 nM). [11]
	IDH2-R172K	400[10]			Potency is lower for the

		R172K mutant compared to the R140Q mutant.[13]
IDH2-R172S	N/A	Targets R172S variant.[14]

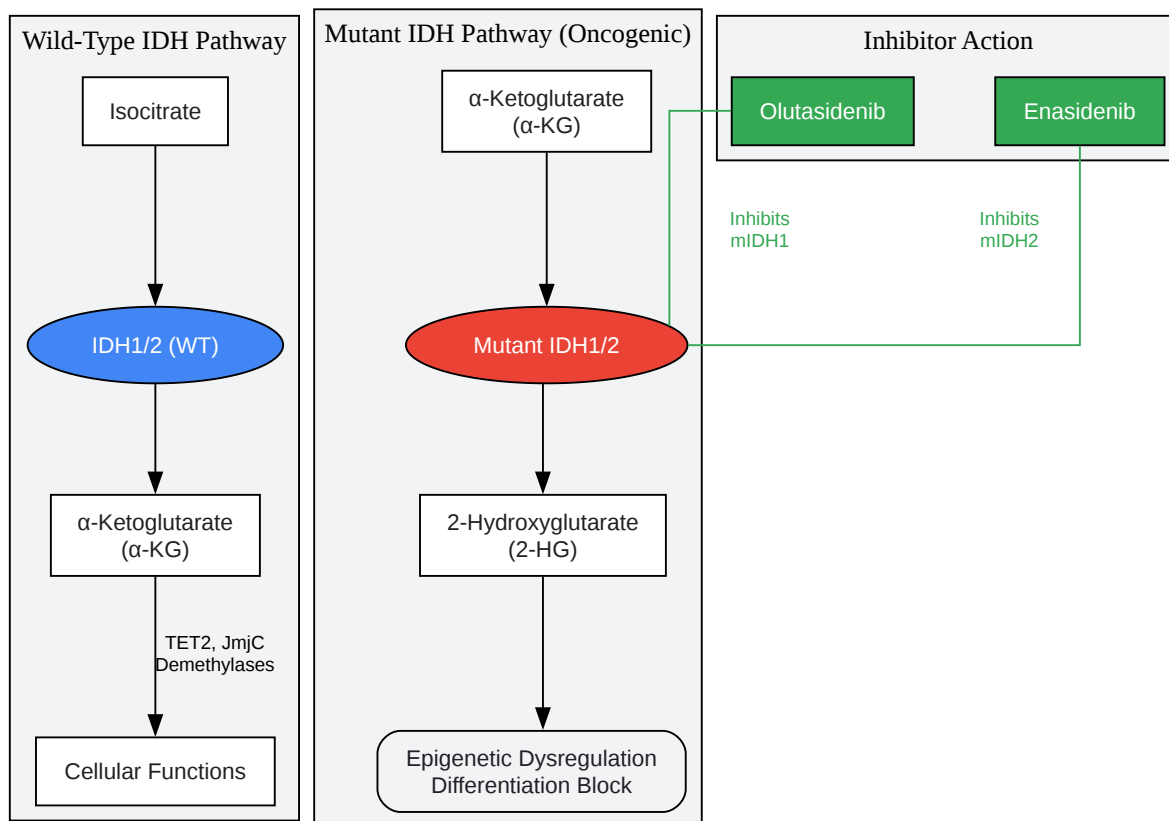
Table 2: In Vitro Efficacy in Cellular Models

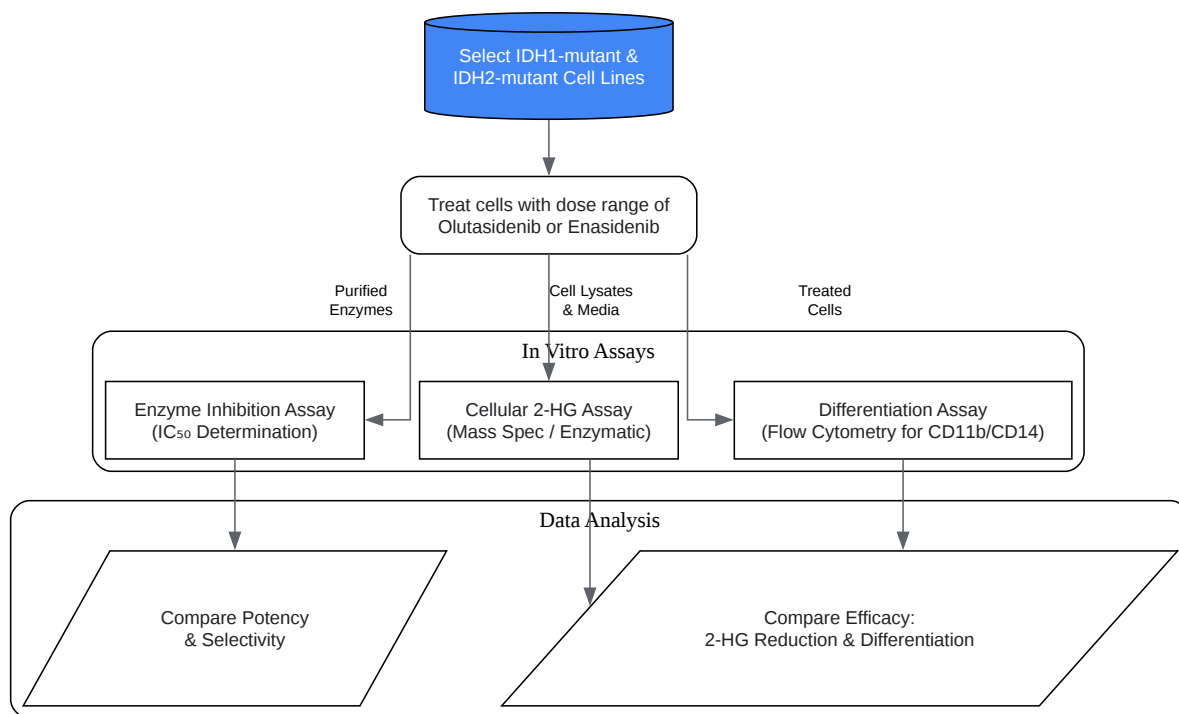
This table summarizes the functional effects of the inhibitors in cancer cell models, focusing on the reduction of the oncometabolite 2-HG and the induction of cellular differentiation.

Inhibitor	Cell Models Used	Effect on 2-HG Production	Induction of Cellular Differentiation
Olutasidenib	IDH1-mutant leukemia and glioma cell lines, primary human AML cells.[6][15]	Reduces 2-HG levels by >90% in treated cell lines.[15]	Induces granulocytic and monocytic cell differentiation in primary human AML cells expressing IDH1 mutations.[6][7][16]
Enasidenib	IDH2-mutant TF-1 erythroleukemia cells, primary human AML cells.[17]	Reduces 2-HG levels by >90%.[4][18] The degree of suppression is greater in R140-mutant models compared to R172-mutant models.[17][19]	Induces myeloid differentiation in vitro. [2][14] This is characterized by an increase in mature myeloid cell markers such as CD11b, CD14, and CD15.[4][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for comparing these inhibitors in vitro.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Olutasidenib? [synapse.patsnap.com]
- 2. Enasidenib | C19H17F6N7O | CID 89683805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. FDA Approval Summary: Olutasidenib for Adult Patients with Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. adooq.com [adooq.com]
- 13. Enasidenib in acute myeloid leukemia: clinical development and perspectives on treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. medkoo.com [medkoo.com]
- 16. ashpublications.org [ashpublications.org]
- 17. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Enasidenib induces acute myeloid leukemia cell differentiation to promote clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head In Vitro Comparison of Olutasidenib and Enasidenib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609739#head-to-head-comparison-of-olutasidenib-and-enasidenib-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com